molecular formula C11H14 B12996274 2-Methyl-4-phenyl-1-butene CAS No. 6683-51-8

2-Methyl-4-phenyl-1-butene

Cat. No.: B12996274
CAS No.: 6683-51-8
M. Wt: 146.23 g/mol
InChI Key: SNOWWVSDFCWQJK-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic IUPAC name for 2-methyl-4-phenyl-1-butene is 3-methylbut-3-enylbenzene , derived from the longest carbon chain containing the double bond (butene) and the substituents (methyl and phenyl groups). The numbering prioritizes the double bond’s position, resulting in the "3-enyl" designation, while the methyl group occupies the third carbon of the butene chain. The compound’s structure is represented by the SMILES notation CC(=C)CCC1=CC=CC=C1, which highlights the methyl-substituted alkene moiety (C=C) and the phenyl ring attached to the fourth carbon.

Table 1: Key Identifiers of this compound

Property Value
IUPAC Name 3-methylbut-3-enylbenzene
CAS Number 6683-51-8
Molecular Formula C₁₁H₁₄
Molecular Weight 146.23 g/mol
Synonyms 2-Phenethylpropene, (3-Methyl-3-butenyl)benzene

The compound’s synonyms reflect historical naming conventions and functional group orientations. For instance, 2-Phenethylpropene emphasizes the propene chain bonded to a phenethyl group, while (3-Methyl-3-butenyl)benzene describes the benzene ring attached to a substituted butenyl chain. These variations underscore the compound’s structural flexibility and its relevance in diverse chemical contexts.

Historical Context of Discovery and Early Research

Position in Organic Chemistry Literature

This compound occupies a niche in organic chemistry as a building block for synthesizing complex molecules. Its applications include:

  • Polymer Chemistry : The compound’s alkene group participates in radical polymerization, forming styrene-like copolymers with tunable thermal properties.
  • Pharmaceutical Intermediates : Derivatives of this compound serve as precursors in synthesizing fragrances and bioactive molecules. For instance, its methoxy-substituted analog, (1-methoxybut-3-en-1-yl)benzene, has been investigated for olfactory applications.
  • Mechanistic Studies : The compound’s structure aids in exploring stereoelectronic effects in electrophilic additions. Research has shown that the phenyl group stabilizes carbocation intermediates during acid-catalyzed hydration.

Table 2: Applications of this compound in Research

Application Description
Hydroboration Studies Model substrate for Rh-catalyzed hydroboration, revealing regioselectivity trends.
Fragrance Synthesis Intermediate in producing muguet carbinol analogs via oxidation.
Polymer Development Co-monomer in styrene-derived polymers with enhanced stability.

The compound’s presence in databases like PubChem and ChemBK underscores its utility in cheminformatics and drug discovery. Recent studies have also explored its electrochemical properties, particularly in the context of conjugated systems for organic electronics.

Properties

IUPAC Name

3-methylbut-3-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-10(2)8-9-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOWWVSDFCWQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216953
Record name 2-Methyl-4-phenyl-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6683-51-8
Record name 2-Methyl-4-phenyl-1-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006683518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenethylpropene
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Record name 2-Methyl-4-phenyl-1-butene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-phenyl-1-butene
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

Alkylation of Benzene or Phenyl Precursors

One common synthetic route involves the alkylation of benzene or substituted benzene derivatives with alkyl halides or alkenes under acidic conditions. For 2-methyl-4-phenyl-1-butene, the phenyl group is introduced via alkylation of benzene with an appropriate butene derivative bearing a methyl substituent.

  • Reaction Conditions: Typically, the reaction is carried out at low temperatures (0 to 5 °C) to enhance selectivity and minimize side reactions.
  • Catalysts: Strong acids such as sulfuric acid or Lewis acids facilitate carbocation formation, which is a key intermediate in the alkylation mechanism.
  • Outcome: This method yields this compound with good selectivity due to the stabilization of carbocation intermediates by the phenyl group.

Palladium-Catalyzed Coupling Reactions

Another effective method involves palladium-catalyzed coupling of phenyl-substituted alkynes or alkenes with methyl-substituted butene derivatives.

  • Example: Alkylation of 3-methylphenylacetylene with 2-methyl-1-butene under palladium catalysis.
  • Reaction Conditions: Mild temperatures (60–80 °C) and controlled stoichiometry are essential to maximize yield and minimize isomerization.
  • Catalysts: Palladium complexes, often with phosphine ligands, are used to facilitate the coupling.
  • Advantages: This method allows for precise control over the substitution pattern and alkene geometry.

Industrial Scale Synthesis

Industrial production often employs continuous flow reactors to improve reaction efficiency and scalability.

  • Process Optimization: Reaction parameters such as temperature, pressure, and catalyst concentration are optimized for maximum yield.
  • Purification: Techniques like distillation and recrystallization are used to obtain high-purity this compound.
  • Byproduct Management: Side products such as isomerized alkenes are monitored and minimized through process control.
Preparation Method Catalyst/Conditions Temperature (°C) Yield (%) Notes
Alkylation of benzene derivatives Strong acid (e.g., H2SO4) 0–5 60–75 Low temperature favors selectivity
Pd-catalyzed coupling Pd catalyst, phosphine ligands 60–80 68–72 Requires careful stoichiometry control
Industrial continuous flow Optimized catalysts and flow Variable >75 Scalable with purification steps

The preparation of this compound is well-established through alkylation and catalytic coupling methods. Control of reaction conditions such as temperature, catalyst type, and stoichiometry is critical to achieving high yields and selectivity. Industrial methods leverage continuous flow technology and purification techniques to produce this compound at scale. Analytical methods including NMR, MS, and GC-MS are essential for structural confirmation and quality control.

This comprehensive understanding of preparation methods supports the compound’s application in organic synthesis and industrial chemistry.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenyl-1-butene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Hydrogenation of this compound in the presence of a metal catalyst, such as palladium on carbon, results in the formation of 2-methyl-4-phenylbutane.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst is typically used for reduction reactions.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Depending on the extent of oxidation, products can include 2-methyl-4-phenyl-1-butanol, 2-methyl-4-phenylbutanal, or 2-methyl-4-phenylbutanoic acid.

    Reduction: The major product is 2-methyl-4-phenylbutane.

    Substitution: Various substituted phenyl derivatives can be formed, such as 2-methyl-4-bromo-1-butene.

Scientific Research Applications

2-Methyl-4-phenyl-1-butene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

    Biology: Research studies utilize this compound to investigate its effects on biological systems and its potential as a bioactive molecule.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.

    Industry: This compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenyl-1-butene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In reduction reactions, the compound accepts hydrogen atoms, resulting in the saturation of the carbon-carbon double bond.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

The following table highlights key differences between 2-Methyl-4-phenyl-1-butene and 4-Chloro-2-methyl-1-butene (CAS: 10523-96-3), a structurally analogous compound with distinct substituents:

Property This compound 4-Chloro-2-methyl-1-butene
Molecular Formula C₁₁H₁₄ C₅H₉Cl
Molar Mass (g/mol) 146.23 104.58
Substituents Phenyl (C₆H₅), methyl (CH₃) Chloro (Cl), methyl (CH₃)
Density (g/cm³) Not reported 0.9000
Boiling Point Not reported 103.83°C (estimate)
Refractive Index Not reported 1.4300

Functional Group Impact

Phenyl Group vs. This may enhance stability in polymerization reactions but reduce solubility in polar solvents . The chloro group in 4-Chloro-2-methyl-1-butene adds polarity, improving reactivity in nucleophilic substitution or elimination reactions. Its lower molar mass and higher density suggest greater volatility compared to the phenyl-substituted analog .

Thermal Properties :

  • The estimated boiling point of 4-Chloro-2-methyl-1-butene (~103.83°C) aligns with typical low-molecular-weight halogenated alkenes. In contrast, the absence of boiling point data for this compound implies higher thermal stability or decomposition risks under standard conditions .

Applications :

  • This compound : Likely used in specialty polymers or as a precursor in asymmetric catalysis due to its bulky aromatic substituent.
  • 4-Chloro-2-methyl-1-butene : Commonly employed in organic synthesis for introducing chlorine atoms into larger molecules or as an intermediate in agrochemical production .

Biological Activity

2-Methyl-4-phenyl-1-butene is an organic compound classified as an alkene, notable for its structural features that include a butene chain substituted with a methyl group and a phenyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C11H14C_{11}H_{14}. Its structure can be represented as follows:

Structure  CH3 C6H5C=C CH3 CH2CH3\text{Structure }\text{ CH}_3\text{ C}_6\text{H}_5\text{C}=\text{C CH}_3\text{ CH}_2\text{CH}_3

This compound exhibits properties typical of alkenes, including reactivity due to the presence of a double bond.

Target Interaction

This compound primarily interacts with the aryl hydrocarbon receptor (AHR) , which is a ligand-activated transcription factor involved in various biological processes. The activation of AHR by this compound leads to modulation of gene expression and influences cellular metabolism through the AHR-CYP1A1 axis, which plays a critical role in the metabolism of xenobiotics and endogenous substances .

Biochemical Pathways

The compound’s interaction with cytochrome P450 enzymes is significant, affecting drug metabolism and the biotransformation of various compounds. The following pathways are notably influenced:

  • Oxidation : Leads to the formation of alcohols, ketones, or carboxylic acids.
  • Reduction : Results in the formation of saturated hydrocarbons.
  • Substitution : Can yield halogenated derivatives.

Cellular Effects

Research indicates that this compound can influence several cellular processes:

  • Gene Expression : Activation of AHR alters the expression levels of various genes involved in detoxification and metabolic processes.
  • Cell Signaling : The compound modulates signaling pathways that are crucial for cellular responses to environmental stimuli.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Toxicological Studies : Research has shown that compounds interacting with AHR can have both beneficial and detrimental effects depending on concentration and exposure duration. In some contexts, they may exert protective effects against oxidative stress while also posing risks for toxicity at higher levels .
  • Pharmacological Applications : The compound has been explored as a potential therapeutic agent due to its ability to modulate metabolic pathways. For instance, its role in influencing drug metabolism suggests potential applications in pharmacokinetics and drug development .

Table of Biological Activities

Biological ActivityMechanism of ActionReferences
Gene Expression ModulationActivation of AHR leading to altered gene transcription
Cytochrome P450 InteractionMetabolism of xenobiotics via enzyme modulation
Cellular SignalingInfluence on signaling pathways related to metabolism

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